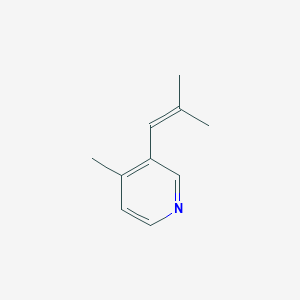
4-Methyl-3-(2-methylprop-1-en-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a 2-methyl-1-propenyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
化学反应分析
Types of Reactions
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
科学研究应用
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, which lacks the methyl and propenyl substituents.
4-Methylpyridine: A derivative with only a methyl group at the 4-position.
3-(2-Methyl-1-propenyl)pyridine: A derivative with only the propenyl group at the 3-position.
Uniqueness
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is unique due to the presence of both the methyl and propenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
111422-56-1 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
InChI 键 |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
规范 SMILES |
CC1=C(C=NC=C1)C=C(C)C |
同义词 |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















